molecular formula C7H6BrFOZn B14895868 4-Fluoro-3-methoxyphenylZinc bromide

4-Fluoro-3-methoxyphenylZinc bromide

Cat. No.: B14895868
M. Wt: 270.4 g/mol
InChI Key: JSTQIPRYRXVLJU-UHFFFAOYSA-M
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Description

4-Fluoro-3-methoxyphenylZinc bromide is an organozinc compound that has garnered attention in the field of organic synthesis. This compound is particularly useful in cross-coupling reactions, where it serves as a nucleophilic partner. Its unique structure, featuring a fluorine and methoxy group on the phenyl ring, imparts distinct reactivity and selectivity in various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoro-3-methoxyphenylZinc bromide can be synthesized through the reaction of 4-fluoro-3-methoxyphenyl bromide with zinc in the presence of a suitable catalyst. The reaction typically occurs in an inert atmosphere to prevent oxidation and is often carried out in solvents like tetrahydrofuran (THF) or diethyl ether. The reaction conditions usually involve low temperatures to ensure the stability of the organozinc compound .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-methoxyphenylZinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with various electrophiles to form carbon-carbon bonds. It can also participate in substitution reactions, where the zinc moiety is replaced by other functional groups .

Common Reagents and Conditions:

Major Products: The major products of these reactions are typically biaryl compounds or substituted phenyl derivatives, which are valuable intermediates in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism by which 4-Fluoro-3-methoxyphenylZinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or nickel catalysts, followed by reductive elimination to form the desired product. The presence of the fluorine and methoxy groups on the phenyl ring influences the reactivity and selectivity of the compound in these reactions .

Comparison with Similar Compounds

  • 4-FluorophenylZinc bromide
  • 3-MethoxyphenylZinc bromide
  • 4-MethoxyphenylZinc bromide

Comparison: 4-Fluoro-3-methoxyphenylZinc bromide is unique due to the simultaneous presence of both fluorine and methoxy groups on the phenyl ring. This dual substitution imparts distinct electronic and steric effects, making it more versatile in certain reactions compared to its analogs. For instance, the fluorine atom can enhance the compound’s reactivity in nucleophilic aromatic substitution reactions, while the methoxy group can stabilize the organozinc intermediate .

Properties

Molecular Formula

C7H6BrFOZn

Molecular Weight

270.4 g/mol

IUPAC Name

bromozinc(1+);1-fluoro-2-methoxybenzene-4-ide

InChI

InChI=1S/C7H6FO.BrH.Zn/c1-9-7-5-3-2-4-6(7)8;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1

InChI Key

JSTQIPRYRXVLJU-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=C[C-]=C1)F.[Zn+]Br

Origin of Product

United States

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